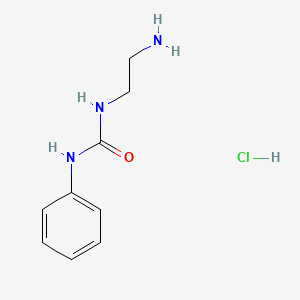![molecular formula C10H8Cl2N4O2 B2415378 3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide CAS No. 400080-22-0](/img/structure/B2415378.png)
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide, also known as DCMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCMT is a heterocyclic compound containing a triazole ring, a carboxamide group, and two chlorinated phenoxy groups. It has been used in a variety of research settings, including as an inhibitor of enzymes, as a drug candidate, and as a tool for studying the effects of environmental pollutants.
Wissenschaftliche Forschungsanwendungen
Herbicide Formulations
The compound is used in the formulation of herbicides . It’s part of a controlled-release system that reduces the volatilization and leaching risks of pesticides . This improves the use efficiency and reduces the off-target effects of pesticides .
Nanocarrier-based Formulations
The compound is used in nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of pesticides . However, the complicated preparation process seriously restricts the large-scale application of nanopesticides in the agricultural field .
Advanced Oxidation Processes (AOPs)
The compound is used in advanced oxidation processes for the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) . These processes include ozonation, photocatalysis, photo-Fenton, and electrochemical processes . The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high .
Environmental Impact Studies
The compound is used in studies to understand its environmental and human health impacts . The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination . Several treatments have been developed to degrade 2,4-D .
Synthesis of Pyrano Pyrimidine Carboxylate Derivatives
The compound is used in the synthesis of pyrano pyrimidine carboxylate derivatives. This involves a simple and efficient synthetic protocol for the production of these derivatives.
Fungicidal Activities
The compound is used in the synthesis of fungicides . The reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-l,3,4-thiadiazole with substituted acyl chloride yields amide 2a-j in good yield .
Wirkmechanismus
Target of Action
It’s structurally related to2,4-Dichlorophenoxyacetic acid (2,4-D) , a systemic herbicide that primarily targets broadleaf weeds .
Mode of Action
2,4-D kills most broadleaf weeds by causing uncontrolled growth, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Biochemical Pathways
2,4-d, a structurally related compound, affects the plant growth hormone pathways, leading to uncontrolled growth and eventually death of the plant .
Result of Action
Based on the mode of action of 2,4-d, this compound might cause uncontrolled growth in targeted organisms, leading to their death .
Action Environment
A study on controlled release formulations of pesticides suggests that volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions .
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O2/c11-5-1-2-7(6(12)3-5)18-4-8-14-10(9(13)17)16-15-8/h1-3H,4H2,(H2,13,17)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFDXVYQRQBOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NN2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)
![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)

![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2415305.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415306.png)
![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)




![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)